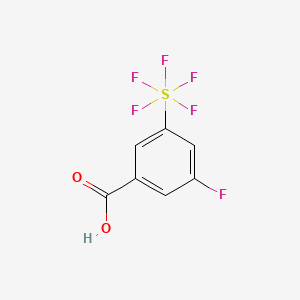

3-Fluoro-5-(pentafluorosulfur)benzoic acid

説明

3-Fluoro-5-(pentafluorosulfur)benzoic acid, also known as 3-F-5-PFSBA, is an important organic compound that is widely used in scientific research. It is a versatile organic acid that has many applications in a variety of scientific fields.

科学的研究の応用

Application in Insecticide Development

- Summary of the Application: The compound “3-Fluoro-5-(pentafluorosulfur)benzoic acid” has been used in the synthesis of novel pentafluorosulfanyl (SF5) group-containing meta-diamide insecticides . These insecticides have shown promising results in terms of their insecticidal activity, selectivity to insects, and water solubility .

- Methods of Application or Experimental Procedures: The target compounds with the incorporated SF5 group were prepared starting from 2-fluoro-3-nitrobenzoic acid . This compound is commercially available and can be readily converted into the corresponding aniline . Benzoylation of this aniline provided the desired 3-benzamido compound .

- Results or Outcomes: Among the newly synthesized compounds, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide showed a high insecticidal activity, excellent selectivity to insects, and good levels of water solubility and log P values . This study demonstrated that the pentafluorosulfanyl moiety could serve as an attractive functionality for the discovery of a new scope of crop-protecting agents .

Application in Proteomics Research

- Summary of the Application: This compound is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Application in Organic Synthesis

- Summary of the Application: “3-Fluoro-5-(pentafluorosulfur)benzoic acid” finds its application as a transient directing group in transition metal catalysed C-H activation reactions . The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid while no steric hindrance group is present at the ortho-positions .

- Methods of Application or Experimental Procedures: This compound assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle .

- Results or Outcomes: The use of this compound in organic synthesis can lead to the creation of new compounds with potential applications in various fields, including pharmaceuticals and materials science .

Application in Synthesis of Active Pharmaceutical Ingredients

- Summary of the Application: This compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

- Results or Outcomes: The outcomes of this application can also vary widely. In general, the use of this compound in pharmaceutical chemistry can contribute to the development of new drugs with potential therapeutic applications .

Application in Transition Metal Catalysed C-H Activation

- Summary of the Application: “3-Fluoro-5-(pentafluorosulfur)benzoic acid” finds its application as a transient directing group in transition metal catalysed C-H activation reactions . The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid while no steric hindrance group is present at the ortho-positions .

- Methods of Application or Experimental Procedures: This compound assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle .

- Results or Outcomes: The use of this compound in organic synthesis can lead to the creation of new compounds with potential applications in various fields, including pharmaceuticals and materials science .

特性

IUPAC Name |

3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F6O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRFQFPUMUJGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(pentafluorosulfur)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)

![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)